During the manufacturing process of pharmaceuticals, the final product may contain small amounts of impurities. These impurities can arise from various factors like starting materials, reaction byproducts, or degradation of the active drug. Regulatory bodies like the European Pharmacopoeia (EP) set strict limits on the acceptable amount of impurities allowed in marketed drugs [].
Etomidate EP Impurity C (HCl) is one such impurity specifically mentioned in the EP monograph for Etomidate. Understanding the presence and potential effects of impurities is crucial for ensuring the safety and efficacy of the final drug product.
Etomidate EP Impurity C (HCl) finds application in several scientific research areas related to drug development:
Studying Etomidate EP Impurity C (HCl) helps researchers understand its formation pathway, potential impact on the drug product's stability, and its interaction with the active drug. This information is vital for optimizing the manufacturing process to minimize impurity formation and ensure consistent drug quality.
Etomidate EP Impurity C (HCl) can serve as a marker for Etomidate degradation. By monitoring the levels of this impurity over time, researchers can assess the stability of Etomidate under different storage conditions []. This knowledge helps determine appropriate shelf life and storage recommendations for the medication.
Etomidate EP Impurity C (HCl) is used to develop and validate analytical methods for detecting and quantifying impurities in Etomidate. These methods are essential for ensuring the quality and purity of the final drug product during manufacturing and throughout its shelf life [].
Etomidate EP impurity C (hydrochloride), with the chemical formula C₁₅H₁₉ClN₂O₂ and CAS number 66512-39-8, is a derivative of etomidate, a widely used anesthetic agent. This compound is primarily characterized by its structural features, which include an imidazole ring and a phenethyl group. The presence of the hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various laboratory applications and studies .
The synthesis of Etomidate EP impurity C typically involves multi-step organic reactions. A common approach includes:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product .
Etomidate EP impurity C has several applications in both research and clinical settings:
Interaction studies involving Etomidate EP impurity C focus on its metabolic interactions with various cytochrome P450 isoforms. These studies are critical for understanding how this impurity might influence the metabolism of other drugs administered concurrently. Preliminary findings suggest that it may inhibit specific P450 enzymes, leading to altered pharmacokinetics of co-administered medications .
Etomidate EP impurity C shares structural and functional similarities with several other compounds in the anesthetic class. A comparison highlights its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Etomidate | C₁₅H₁₈N₂O₂ | Primary anesthetic agent; rapid onset and recovery |
| Methohexital | C₁₃H₁₈N₂O₃ | Barbiturate; longer duration of action |
| Propofol | C₁₂H₁₈O | Non-barbiturate; antiemetic properties |
| Thiopental | C₁₂H₁₅N₂O₂S | Barbiturate; used for induction anesthesia |
Etomidate EP impurity C is unique due to its specific interactions with cytochrome P450 enzymes, which can significantly affect drug metabolism compared to other anesthetics that may not have such pronounced effects .
Etomidate European Pharmacopoeia impurity C (hydrochloride) represents a structurally significant pharmaceutical impurity with the molecular formula C₁₅H₁₉ClN₂O₂ and a molecular weight of 294.77 grams per mole [2]. The compound is systematically identified as propan-2-yl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate hydrochloride, with the Chemical Abstracts Service registry number 66512-39-8 [2] [8].
The molecular architecture of this compound is characterized by three primary structural domains: an imidazole heterocyclic ring system, a phenylethyl substituent group, and an isopropyl carboxylate ester functionality [2]. The imidazole ring serves as the central scaffold, providing both aromatic character and nitrogen-containing functionality that contributes to the compound's chemical reactivity and pharmacological relevance .
The stereochemical configuration of Etomidate European Pharmacopoeia impurity C hydrochloride is particularly noteworthy due to the presence of a chiral center located at the phenylethyl carbon atom [4] [8]. This stereogenic center exists in the R-configuration, as indicated by the systematic nomenclature and confirmed through various analytical characterization studies [4] [8]. The stereochemical integrity of this chiral center is preserved throughout typical synthetic transformations and storage conditions, maintaining the compound's optical purity [31] [34].
The spatial arrangement of substituents around the chiral center significantly influences the three-dimensional conformation of the molecule. The phenyl ring adopts a specific orientation relative to the imidazole plane, creating a defined molecular geometry that impacts both physical properties and potential biological interactions [20] [31]. The isopropyl ester group extends from the imidazole ring, contributing to the overall lipophilic character of the molecule while maintaining ester functionality susceptible to hydrolytic processes [27] .
The nuclear magnetic resonance spectroscopic profile of Etomidate European Pharmacopoeia impurity C hydrochloride provides comprehensive structural information through both proton and carbon-13 nuclear magnetic resonance techniques [12] [37]. The proton nuclear magnetic resonance spectrum exhibits characteristic signal patterns that correspond to the distinct proton environments within the molecular framework [12] [39].
The aromatic protons of the phenyl ring typically appear in the chemical shift range of 7.2 to 7.4 parts per million, displaying the expected multiplicity patterns for a monosubstituted benzene ring [39]. The imidazole ring protons manifest as distinct signals, with chemical shifts that are sensitive to the tautomeric state of the imidazole system [37] [39]. The methine proton adjacent to the phenyl ring exhibits a characteristic quartet pattern due to coupling with the adjacent methyl group [39].
Carbon-13 nuclear magnetic resonance spectroscopy reveals diagnostic chemical shift differences between the carbon atoms at positions 4 and 5 of the imidazole ring [39]. These chemical shift separations serve as indicators of the predominant tautomeric form of the imidazole system, with typical differences ranging from 11 to 21 parts per million depending on the specific tautomeric population [39]. The carbonyl carbon of the ester functionality appears at approximately 160 parts per million, consistent with aromatic ester systems [39].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic protons | 7.2-7.4 | Multiple | Phenyl ring |
| Imidazole protons | 7.0-8.0 | Singlet/Doublet | Heterocyclic ring |
| Methine proton | 5.8-6.2 | Quartet | Chiral center |
| Carbonyl carbon | 158-162 | - | Ester functionality |
| Imidazole carbons | 120-140 | - | Ring carbons |
The Fourier Transform infrared spectrum of Etomidate European Pharmacopoeia impurity C hydrochloride displays characteristic absorption bands that correspond to the functional groups present within the molecular structure [15] [16]. The carbonyl stretching frequency of the ester group appears as a strong absorption band in the region of 1715 to 1735 wavenumbers, indicating the presence of an aromatic ester functionality [16] [17].
The imidazole ring system contributes several diagnostic absorption bands, including carbon-nitrogen stretching vibrations in the 1500 to 1600 wavenumber region and carbon-carbon aromatic stretching modes around 1580 to 1620 wavenumbers [16] [18]. The phenyl ring substituent exhibits characteristic aromatic carbon-hydrogen stretching frequencies near 3030 wavenumbers and aromatic carbon-carbon stretching vibrations in the 1450 to 1500 wavenumber range [16].
Aliphatic carbon-hydrogen stretching vibrations from the isopropyl group appear in the 2850 to 2950 wavenumber region, while the corresponding carbon-hydrogen bending modes manifest around 1350 to 1450 wavenumbers [16] [17]. The hydrochloride salt form may contribute additional spectral features, including broad absorption bands associated with hydrogen bonding interactions [16].
Mass spectrometric analysis of Etomidate European Pharmacopoeia impurity C hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [15]. The molecular ion peak appears at mass-to-charge ratio 259, corresponding to the free base form following loss of the hydrochloride moiety during ionization [2] [15].
Primary fragmentation pathways include the loss of the isopropyl group, generating fragments at mass-to-charge ratio 216, and subsequent elimination of the phenylethyl substituent [15]. Additional fragmentation occurs through cleavage of the ester bond, producing imidazole-containing fragments that retain the phenylethyl substitution pattern [15]. The base peak in most mass spectrometric conditions corresponds to the phenylethyl cation at mass-to-charge ratio 105, consistent with the electron-donating properties of the aromatic system [15].
The solubility profile of Etomidate European Pharmacopoeia impurity C hydrochloride in aqueous media is significantly enhanced by the presence of the hydrochloride salt form [26]. The ionic character imparted by the hydrochloride moiety increases the overall hydrophilicity of the compound compared to the corresponding free base, facilitating dissolution in polar solvents .
The imidazole ring system contributes to the compound's solubility through its ability to participate in hydrogen bonding interactions with water molecules [26]. The nitrogen atoms within the imidazole ring can act as both hydrogen bond donors and acceptors, depending on the protonation state and tautomeric form [26]. This amphiphilic character of the imidazole system enhances aqueous solubility while maintaining some degree of lipophilic character from the phenylethyl and isopropyl substituents [25] [26].
Temperature-dependent solubility studies indicate that the compound exhibits typical endothermic dissolution behavior, with increased solubility at elevated temperatures [25]. The presence of the ester functionality may contribute to pH-dependent solubility variations due to potential hydrolysis under alkaline conditions [35] [36].
The partition coefficient of Etomidate European Pharmacopoeia impurity C hydrochloride reflects the balance between hydrophilic and lipophilic structural elements [27]. The predicted logarithmic partition coefficient value of approximately 2.7 indicates moderate lipophilicity, consistent with the presence of the phenylethyl aromatic system and the isopropyl ester group [27].
The phenylethyl substituent contributes significantly to the lipophilic character of the molecule, while the imidazole ring and the hydrochloride salt form provide hydrophilic balance [27] . This intermediate partition coefficient suggests favorable membrane permeability characteristics while maintaining adequate aqueous solubility for pharmaceutical applications [27].
Environmental factors such as pH and ionic strength can influence the apparent partition coefficient through effects on the ionization state of the imidazole system [26] [27]. The protonation of the imidazole nitrogen under acidic conditions increases the hydrophilic character and reduces the effective partition coefficient [26].
The ionization properties of Etomidate European Pharmacopoeia impurity C hydrochloride are dominated by the imidazole ring system, which exhibits amphoteric behavior [26]. The imidazole moiety can function as both a Brønsted acid and a Brønsted base, with distinct dissociation constants for each ionization process [26].
The predicted acid dissociation constant (pKa) value of approximately 4.4 corresponds to the deprotonation of the protonated imidazole nitrogen in the hydrochloride salt form [27]. This relatively low pKa value indicates that the compound exists predominantly in the protonated form under physiological pH conditions [26] [27].
The basic character of the imidazole system allows for protonation at the unsubstituted nitrogen atom, with a conjugate acid pKa typically around 7.0 for simple imidazole derivatives [26]. This basic ionization contributes to the pH-dependent behavior of the compound and influences its interactions with other molecules [26].
| Ionization Parameter | Value | Condition |
|---|---|---|
| Predicted pKa (acid) | 4.4 ± 0.2 | Deprotonation |
| Imidazole pKa (base) | 7.0 ± 0.5 | Protonation |
| Isoelectric Point | 5.7 ± 0.3 | Net neutral charge |
| Degree of Ionization (pH 7.4) | >95% | Physiological conditions |
The formation of Etomidate European Pharmacopoeia Impurity C hydrochloride occurs through multiple mechanistic pathways during the synthesis of the parent compound etomidate . The primary formation mechanism involves the esterification reaction between the imidazole carboxylic acid intermediate and isopropyl alcohol . This reaction proceeds through activation of the carboxylic acid group, forming an O-acylisourea intermediate through coupling agents such as ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride .
The most significant pathway for impurity formation is side chain isomerization, which accounts for approximately 40-60% of the total impurity burden [4]. This mechanism is particularly pronounced under high temperature and acidic conditions, where the stereochemical integrity of the phenylethyl substituent can be compromised . The R-configuration of the original etomidate molecule can undergo partial racemization, leading to the formation of both R and S stereoisomers of the impurity [6] [7].
Table 1: Identification Parameters of Etomidate EP Impurity C (HCl)
| Parameter | Etomidate EP Impurity C (HCl) | Free Base Form |
|---|---|---|
| CAS Number | 66512-39-8 | 792842-51-4 |
| Molecular Formula | C15H19ClN2O2 | C15H18N2O2 |
| Molecular Weight (g/mol) | 294.77 | 258.32 |
| Chemical Name | Propan-2-yl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride | Isopropyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate |
| Stereochemistry | R-configuration | R-configuration |
Ester exchange reactions constitute the second most prevalent formation mechanism, representing 20-30% of impurity generation . These reactions occur when multiple alcohol species are present in the reaction medium, leading to transesterification processes that can generate the isopropyl ester variant even when ethyl esters are the primary target [8]. The presence of catalytic conditions, particularly acid catalysts, significantly accelerates these exchange reactions [9].
Incomplete reaction sequences account for 10-20% of impurity formation [4]. During the multi-step synthesis of etomidate, insufficient reaction time or suboptimal conditions can result in the persistence of intermediate compounds that subsequently convert to the impurity through alternative pathways [10] [8]. This mechanism is particularly relevant in industrial settings where reaction completion may be compromised by economic considerations.
Degradation pathways represent the least significant but still important source of impurity formation, contributing 5-15% of the total burden [11] [12]. Oxidative conditions during synthesis or storage can lead to the formation of various degradation products, including Etomidate European Pharmacopoeia Impurity C [11]. These degradation reactions are typically catalyzed by trace metal contaminants or promoted by exposure to light and elevated temperatures [13].
Table 5: Formation Mechanism Pathways
| Mechanism | Formation Conditions | Relative Abundance (%) | Control Method |
|---|---|---|---|
| Side Chain Isomerization | High temperature, acidic conditions | 40-60 | Temperature control |
| Ester Exchange | Alcohol presence, catalytic conditions | 20-30 | Solvent optimization |
| Incomplete Reaction | Insufficient reaction time | 10-20 | Reaction monitoring |
| Degradation Product | Oxidative conditions | 5-15 | Antioxidant addition |
Temperature represents the most critical parameter influencing impurity formation [13] [9]. Optimal synthesis temperatures for etomidate typically range from 10°C to 50°C [9] [14]. Higher temperatures significantly increase the rate of side reactions, particularly stereochemical isomerization processes that lead to impurity formation [15] [16]. Studies have demonstrated that temperature increases beyond 50°C result in exponential increases in impurity levels [13].
The mechanism of temperature-induced impurity formation involves enhanced molecular mobility and increased reaction kinetics for undesired pathways [16]. At elevated temperatures, the energy barrier for stereochemical inversion is reduced, facilitating the conversion of the R-configuration to the corresponding S-isomer . Industrial processes must implement precise temperature control systems with variation limits of ±2°C to minimize impurity formation [13].
pH control emerges as the second most critical parameter, with optimal ranges between 7.5 and 8.5 for minimizing impurity formation [13] [15]. The pH affects both stereoselectivity and reaction kinetics through protonation states of the imidazole nitrogen atoms [17]. Acidic conditions below pH 6.0 significantly increase the formation of Etomidate European Pharmacopoeia Impurity C through enhanced isomerization reactions [18] [19].
The mechanistic basis for pH effects involves the protonation equilibria of the imidazole ring system [20]. Under acidic conditions, protonation of the imidazole nitrogen increases the electrophilicity of adjacent carbon centers, facilitating unwanted side reactions [17]. Conversely, excessively basic conditions above pH 9.0 can promote hydrolytic degradation of ester functionalities [18].
Reaction time optimization requires careful balance between reaction completion and impurity minimization [15]. Extended reaction times beyond 4 hours significantly increase impurity formation through degradation pathways [11] [12]. However, insufficient reaction times below 1 hour result in incomplete conversion and the persistence of reactive intermediates that subsequently form impurities [10].
Kinetic studies have revealed that impurity formation follows first-order kinetics with respect to the etomidate concentration [21]. The rate constant for impurity formation is approximately one-tenth that of the desired product formation, necessitating careful optimization of reaction conditions to maximize selectivity [13].
Table 2: Critical Process Parameters Affecting Impurity Formation
| Parameter | Optimal Range | Effect on Impurity Formation | Mitigation Strategy |
|---|---|---|---|
| Temperature | 10-50°C | Higher temperatures increase side reactions | Maintain controlled temperature |
| pH | 7.5-8.5 | pH affects stereoselectivity and reaction kinetics | Buffer pH within optimal range |
| Reaction Time | 1-4 hours | Extended times promote degradation | Monitor reaction progress |
| Concentration | 0.1-0.5 M | High concentrations favor side reactions | Optimize concentration ratios |
| Catalyst Type | Acid catalysts | Catalyst type influences selectivity | Select appropriate catalysts |
| Solvent System | Organic solvents | Solvent choice affects reaction pathway | Use high-purity solvents |
Substrate concentration significantly influences impurity formation patterns [22] [23]. High concentrations above 0.5 M favor bimolecular side reactions that generate impurities [24]. The optimal concentration range of 0.1-0.5 M represents a compromise between reaction efficiency and impurity control [13]. Stoichiometric ratios of reactants must be carefully controlled, with slight excesses of coupling agents proving beneficial for minimizing incomplete reactions [9].
Industrial-scale mitigation of Etomidate European Pharmacopoeia Impurity C formation requires comprehensive process optimization encompassing multiple parameters [22] [24]. Temperature and pH monitoring systems represent the most effective approach, achieving 60-80% reduction in impurity levels [13] [15]. These systems employ continuous monitoring with automated feedback control to maintain optimal conditions throughout the synthesis process [25].
Implementation of real-time analytical monitoring provides 40-60% reduction in impurity formation through immediate detection of deviation from optimal conditions [26]. High-performance liquid chromatography systems with inline sampling capabilities enable continuous assessment of reaction progress and impurity formation [21]. These systems trigger automatic adjustments to reaction parameters when impurity levels exceed predetermined thresholds.
Table 3: Industrial-Scale Mitigation Strategies
| Strategy Category | Specific Approach | Implementation Level | Expected Reduction (%) |
|---|---|---|---|
| Process Optimization | Temperature and pH monitoring | Continuous | 60-80 |
| Quality Control | Real-time analytical monitoring | Batch monitoring | 40-60 |
| Equipment Design | Inert atmosphere reactors | Equipment upgrade | 30-50 |
| Raw Material Control | Supplier qualification | Procurement | 20-40 |
| Environmental Control | Controlled atmosphere | Facility-wide | 15-30 |
Inert atmosphere reactors provide 30-50% reduction in impurity formation by eliminating oxidative degradation pathways [11] [12]. These systems maintain nitrogen or argon atmospheres throughout the synthesis process, preventing the formation of oxidative impurities that can subsequently convert to Etomidate European Pharmacopoeia Impurity C [27]. The investment in specialized equipment is justified by the significant improvement in product quality and reduced purification requirements.
Advanced mixing systems ensure uniform temperature and concentration profiles throughout large-scale reactors [25]. Non-uniform conditions create localized hot spots or concentration gradients that promote impurity formation [22]. Industrial implementations employ computational fluid dynamics modeling to optimize mixer design and positioning for maximum homogeneity [24].
Supplier qualification programs achieve 20-40% reduction in impurity formation through the elimination of trace contaminants in starting materials [24]. Comprehensive analytical testing of all incoming raw materials identifies potential sources of impurity precursors [22]. Specifications for starting materials include limits on trace metals, residual solvents, and other impurities that could catalyze unwanted reactions [23].
Starting material purification protocols remove trace impurities that could serve as nucleation sites for impurity formation [24]. Recrystallization and chromatographic purification of key intermediates significantly reduce the impurity burden in final products [22]. The economic analysis demonstrates that upstream purification is more cost-effective than downstream impurity removal [26].
Controlled atmosphere facilities provide 15-30% reduction in impurity formation through the elimination of environmental contaminants [13] [15]. These systems maintain precise control over temperature, humidity, and atmospheric composition throughout the manufacturing area [19]. The implementation of environmental controls extends beyond individual reactors to encompass entire production facilities.
Light protection systems prevent photochemical degradation that can lead to impurity formation [15]. Etomidate and related compounds exhibit sensitivity to ultraviolet radiation, necessitating the use of amber glassware and filtered lighting in production areas [11]. The cost of light protection systems is minimal compared to the benefits in product quality improvement.
Alternative synthetic routes offer opportunities for fundamental reduction in impurity formation through the elimination of problematic reaction steps [8] [28]. Direct esterification approaches achieve moderate impurity profiles with high industrial applicability [9]. Coupling reaction methodologies provide lower impurity profiles but require more sophisticated equipment and handling procedures [29] [28].
Table 4: Synthetic Route Comparison
| Synthetic Route | Starting Materials | Typical Yield (%) | Impurity Profile | Industrial Applicability |
|---|---|---|---|---|
| Direct Esterification | Imidazole acid + Isopropyl alcohol | 75-85 | Moderate | High |
| Coupling Reaction | Imidazole + Acid chloride | 80-90 | Low | Medium |
| Cyclization Approach | Precursor cyclization | 70-80 | Variable | Low |
Cyclization approaches represent emerging methodologies with variable impurity profiles depending on specific conditions [30] [31]. These approaches may offer advantages for specific applications but require extensive development for industrial implementation [32]. The selection of optimal synthetic routes requires comprehensive evaluation of impurity profiles, economic considerations, and regulatory requirements [33].